molecular formula C26H30Co2N4O14 B13748871 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate

Cat. No.: B13748871
M. Wt: 740.4 g/mol
InChI Key: YKIUAQWGDBDHNI-UHFFFAOYSA-J
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Description

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate is a complex compound that belongs to the class of metal-organic frameworks (MOFs). These frameworks are formed by coordination bonds between metal ions and organic ligands. This particular compound incorporates cobalt(2+) ions and 4-pyridin-4-ylpyridine ligands, along with 5-aminobenzene-1,3-dicarboxylate as the organic linker. The hexahydrate form indicates the presence of six water molecules in the structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the reaction of cobalt(2+) salts with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine under hydrothermal conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or water at elevated temperatures (usually around 120-180°C) for several hours to days. The resulting product is then cooled and filtered to obtain the crystalline MOF .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve precise control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. Automation and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:

    Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.

    Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.

Major Products

    Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.

    Reduction: Reduced forms of cobalt and modified organic linkers.

    Substitution: New MOFs with different ligands and altered properties.

Scientific Research Applications

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.

    Medicine: Explored for its antimicrobial properties and potential use in medical devices.

    Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.

Mechanism of Action

The mechanism by which 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate exerts its effects is primarily through its ability to form stable coordination bonds with various molecules. The cobalt(2+) ions act as coordination centers, while the organic ligands provide a framework that can interact with target molecules. This interaction can lead to catalytic activity, gas adsorption, or drug encapsulation, depending on the application .

Comparison with Similar Compounds

Similar Compounds

  • 5-aminobenzene-1,3-dicarboxylate;zinc(2+);4-pyridin-4-ylpyridine;hexahydrate
  • 5-aminobenzene-1,3-dicarboxylate;copper(2+);4-pyridin-4-ylpyridine;hexahydrate
  • 5-aminobenzene-1,3-dicarboxylate;nickel(2+);4-pyridin-4-ylpyridine;hexahydrate

Uniqueness

The uniqueness of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate lies in its specific combination of cobalt(2+) ions and the 4-pyridin-4-ylpyridine ligand, which imparts distinct catalytic and adsorption properties. Compared to similar compounds with different metal ions, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications .

Properties

Molecular Formula

C26H30Co2N4O14

Molecular Weight

740.4 g/mol

IUPAC Name

5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate

InChI

InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4

InChI Key

YKIUAQWGDBDHNI-UHFFFAOYSA-J

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2]

Origin of Product

United States

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